Rhodamine 110 -

Rhodamine 110

Catalog Number: EVT-7893886
CAS Number:
Molecular Formula: C20H15ClN2O3
Molecular Weight: 366.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rhodamine 110 is an organic chloride salt and a xanthene dye. It has a role as a fluorochrome. It contains a rhodamine 110(1+).
Source and Classification

Rhodamine 110 is derived from rhodamine B, which is a well-known dye used in various applications. It falls under the category of synthetic dyes and is classified as a fluorophore due to its ability to emit light upon excitation. The molecular formula for Rhodamine 110 is C28H31ClN2O3, and it is often utilized in biochemical assays and analytical chemistry for its fluorescent properties.

Synthesis Analysis

Methods of Synthesis

The synthesis of Rhodamine 110 can be achieved through several methods, with notable advancements in eco-friendly approaches. One such method involves the condensation of 3-aminophenol with phthalic anhydride or vinyl chloroformate. This reaction typically proceeds through a three-step process:

  1. Formation of an Intermediate: The first step involves the reaction between 3-aminophenol and vinyl chloroformate to form an intermediate compound.
  2. Cyclization: The intermediate undergoes cyclization to form the xanthene structure.
  3. Final Modification: The final step may involve further modifications to enhance the dye's properties.

A microwave-assisted synthesis method has also been reported, significantly reducing reaction times from hours to minutes while maintaining high yields and purity levels .

Technical Details

The microwave-assisted method utilizes microwave irradiation to accelerate the reaction, allowing for rapid synthesis with minimal side products. This method has been shown to enhance the efficiency of the synthesis process while being environmentally friendly by reducing hazardous waste .

Molecular Structure Analysis

Structure and Data

Rhodamine 110 features a complex molecular structure that includes:

  • A xanthene backbone
  • A chlorine atom
  • Two amino groups

The structural formula can be represented as follows:

C28H31ClN2O3\text{C}_{28}\text{H}_{31}\text{Cl}\text{N}_{2}\text{O}_{3}

The compound exhibits strong fluorescence due to the presence of conjugated double bonds within its structure, which allows for efficient electron transitions when excited by light.

Chemical Reactions Analysis

Reactions and Technical Details

Rhodamine 110 participates in various chemical reactions, primarily involving nucleophilic substitutions and condensation reactions. Its reactivity can be exploited in solid-phase synthesis techniques, where it serves as a fluorogenic substrate for peptide synthesis .

In forensic applications, Rhodamine 110 has been utilized as a fluorescent marker for detecting biological substances due to its high sensitivity under ultraviolet light .

Mechanism of Action

Process and Data

The mechanism of action of Rhodamine 110 primarily revolves around its fluorescence properties. Upon excitation by light at specific wavelengths (typically around 500 nm), the compound absorbs energy and subsequently emits light at longer wavelengths (around 520 nm). This property makes it an excellent candidate for use in various imaging techniques where visualization of biological processes is required.

The efficiency of fluorescence can be influenced by factors such as pH, solvent polarity, and concentration, which are critical considerations in experimental design.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rhodamine 110 typically appears as a reddish-purple powder.
  • Solubility: It is soluble in organic solvents such as ethanol and acetone but has limited solubility in water.

Chemical Properties

Relevant data indicate that Rhodamine 110 exhibits strong photostability compared to other fluorescent dyes, contributing to its widespread use in long-term experiments .

Applications

Rhodamine 110 has diverse applications across several scientific fields:

  • Fluorescence Microscopy: Used extensively for visualizing cellular structures and processes.
  • Flow Cytometry: Employed as a fluorescent marker for cell sorting and analysis.
  • Environmental Monitoring: Acts as a tracer dye in hydrological studies to track water movement.
  • Forensic Science: Utilized for detecting biological fluids due to its high sensitivity under UV light .
Synthesis and Functionalization Methodologies

Enzyme-Activated Pro-Fluorophore Design: N,N′-Diacyl Rhodamine Derivatives

The intrinsic fluorescence of Rhodamine 110 is effectively masked through symmetrical N,N′-diacylation, creating enzymatically cleavable pro-fluorophores. These derivatives remain non-fluorescent until specific enzymatic hydrolysis cleaves the acyl groups, regenerating the highly fluorescent R110 chromophore. This design is paramount for detecting protease activity, particularly in forensic analysis and clinical diagnostics where high signal-to-noise ratios are critical. The synthesis of the R110 core itself is a critical step influencing the purity and performance of these diacyl derivatives. Traditional routes often involved harsh conditions and yielded complex byproduct mixtures, necessitating intricate purification.

Modern synthesis methodologies significantly enhance efficiency and purity. The CN105669634A patent describes an optimized two-step condensation using 3-aminophenol and phthalic anhydride derivatives under Lewis acid catalysis (e.g., ZnCl₂) in methanesulfonic acid (MSA) solvent systems. This method achieves yields exceeding 75%, substantially higher than older routes, while minimizing the formation of colored byproducts like Rhodamine B that complicate purification and reduce sensitivity [1]. An alternative approach detailed in RU2530125C1 employs methanesulfonic acid (MSA) as both solvent and catalyst, facilitating a one-pot cyclization reaction. Key innovations include:

  • Controlled Temperature Regime: Reaction progression at 120-130°C under inert atmosphere (argon) prevents oxidative degradation and charring.
  • Simplified Isolation: Precipitation of the R110 hydrochloride salt directly from the reaction mixture using ice water and hydrochloric acid (HCl) offers a straightforward isolation step.
  • Efficient Purification: Flash chromatography on silica gel using optimized solvent mixtures (e.g., chloroform/acetone or ethyl acetate/butanone gradients) effectively separates R110 from minor impurities and unreacted starting materials [6].

The resulting high-purity R110 serves as the essential precursor for diacyl derivatives. N,N′-diacetyl Rhodamine 110 and similar analogs are synthesized by reacting R110 with activated carboxylic acid derivatives (e.g., anhydrides or chlorides) in aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), often using non-nucleophilic bases (e.g., triethylamine) to promote selective acylation of the amino groups. These pro-fluorophores exhibit negligible background fluorescence. Upon exposure to specific proteases (e.g., trypsin-like enzymes or PSA), sequential enzymatic cleavage of the acyl groups occurs, ultimately releasing the intensely fluorescent R110 molecule. This controlled activation mechanism underpins their utility in sensitive fluorogenic assays for enzyme activity, crucial in applications ranging from DNA sequencing quality control to forensic semen identification via protease activity detection [8].

Table 1: Key Reaction Conditions for Optimized Rhodamine 110 Synthesis (Patent Methods)

Patent/AuthorityKey Starting MaterialsCatalyst/SolventReaction Temperature (°C)Key Purification MethodReported Yield
CN105669634A (China)3-Aminophenol, Phthalic Anhydride Deriv.ZnCl₂ / Methanesulfonic Acid100-110 (Step 1), Reflux (Step 2)Leaching, Precipitation, Vacuum Drying>75%
RU2530125C1 (Russia)3-Aminophenol, Phthalic Anhydride Deriv.Methanesulfonic Acid (Solvent/Catalyst)120-130 (Argon Atmosphere)Precipitation as HCl Salt, Flash Chromatography (Silica Gel)Not Explicitly Stated

Molecularly Imprinted Polymer (MIP) Integration for Sensor Fabrication

R110's strong fluorescence and affinity for porous matrices make it an ideal signal transducer in MIP-based fluorescent sensors. These sensors combine the high selectivity of molecular recognition (imprinted cavities complementary to the target analyte) with the sensitivity of fluorescence detection. A significant advancement involves integrating R110 directly into a microporous filter membrane (e.g., Millipore) followed by coating with a thin MIP layer specific for the target molecule. This configuration creates a robust, easy-to-handle solid-state sensor.

The fabrication process involves several critical steps:

  • R110 Loading: Immersion of the microporous membrane (e.g., cellulose nitrate or mixed cellulose ester) in a concentrated R110 solution. The dye physically adsorbs onto the membrane matrix, with pore size and membrane material significantly influencing loading efficiency and R110 aggregation state, consequently affecting the initial fluorescence intensity and color (e.g., red vs. pink appearances observed) [2] [4].
  • MIP Coating: Formation of the selective layer occurs via in-situ polymerization on the R110-loaded membrane. A pre-polymerization mixture containing the target analyte (template molecule, functional monomers (e.g., methacrylic acid for hydrogen bonding with phenolics), cross-linkers (e.g., ethylene glycol dimethacrylate - EGDMA), and an initiator is applied to the membrane surface. Polymerization is thermally or photochemically initiated. Common targets include bioactive phenolics like caffeic acid (CA), relevant to food quality and nutritional studies.
  • Template Extraction: After polymerization, the template molecules (e.g., CA) are removed using solvent washing (e.g., methanol/acetic acid mixtures), leaving behind specific recognition cavities within the polymer matrix anchored to the membrane [2] [4].

The resulting sensor (R110@MIP-Membrane) operates on a fluorescence quenching mechanism. When the target analyte (CA) rebinds into the imprinted cavities within the MIP layer, it facilitates electron transfer or energy transfer processes that quench the fluorescence of the underlying R110 dye. Characterization via SEM, FT-IR, UV-vis, fluorescence spectroscopy, BET surface area analysis, and HPLC confirms successful MIP layer formation, template removal, and R110 retention. The sensor demonstrates remarkable performance for CA detection:

  • Linear Range: 0.01 - 200 µmol L⁻¹
  • Detection Limit (LOD): 3.3 nmol L⁻¹ (based on 3σ)
  • High Selectivity: Significant discrimination against structurally similar interferents like ferulic acid (FA), salicylic acid (SA), rosmarinic acid, luteolin, rutin, and quercetin, attributed to the shape and chemical complementarity of the imprinted cavities.
  • Real-World Application: Successful detection of CA in complex matrices like herbal tea, showcasing its practical utility in food analysis [2] [4]. This R110@MIP membrane sensor platform offers advantages of simplicity, low cost, portability, and avoids the need for large volumes of organic solvents associated with techniques like HPLC.

Table 2: Performance Characteristics of R110@MIP-Membrane Sensor for Caffeic Acid (CA) Detection [2] [4]

Target AnalyteLinear Detection Range (µmol L⁻¹)Limit of Detection (LOD) (nmol L⁻¹)Key Interferents TestedDemonstrated Application
Caffeic Acid (CA)0.01 - 2003.3Ferulic Acid (FA), Salicylic Acid (SA), Rosmarinic Acid, Luteolin, Rutin, QuercetinDetection of CA in Herbal Tea

Recombinant Protein Conjugation Strategies: Ubiquitin-Rhodamine 110 Hybrid Systems

R110 finds critical application as a C-terminal reporter in fluorogenic substrates for deubiquitinating enzymes (DUBs). Recombinant DNA technology enables the precise fusion of human ubiquitin (Ub) or ubiquitin chains to R110, creating sensitive tools for profiling DUB activity and specificity. The conjugation involves forming an amide bond between the C-terminal glycine carboxyl group of ubiquitin (activated or genetically encoded as part of the fusion) and an amino group of R110. This linkage quenches R110 fluorescence. Active DUBs specifically cleave this amide bond, releasing the highly fluorescent R110, allowing real-time, continuous monitoring of enzyme kinetics.

Two primary types of recombinant Ub-R110 substrates are commercially available and widely used in biochemical research:

  • Mono-Ubiquitin-R110 (Ub-R110): Produced by expressing the full-length human ubiquitin protein (amino acids 1-76) in E. coli, followed by chemical conjugation to R110 at the C-terminus. The product (~8.9 kDa) is purified to high homogeneity (>99% by LC-MS). It exhibits optimal fluorescence at pH 8.0 (Ex/Em = 485 nm / 535 nm). Working concentrations typically range from 0.1 to 1 µM in DUB assays. This substrate is ideal for studying DUBs that efficiently process mono-ubiquitin or require only a minimal ubiquitin motif for activity [3] [5].
  • Linkage-Specific Poly-Ubiquitin-R110: To study DUBs specific for polyubiquitin chains or those stimulated by them, defined poly-Ub chains are enzymatically synthesized using linkage-specific E2/E3 enzymes and wild-type ubiquitin. A single R110 moiety is conjugated specifically to the C-terminus of the proximal ubiquitin unit in the chain. A prominent example is K63-linked Tetra-Ubiquitin-R110 (K63-Ub₄-R110). This pure, enzymatically synthesized substrate (~35 kDa, >95% purity by SDS-PAGE) provides a physiologically relevant scaffold for assaying DUBs like those involved in DNA repair, kinase signaling, or endocytosis that specifically recognize K63-linked chains. Like Ub-R110, it is used at 0.1-1 µM concentrations with Ex/Em = 485 nm / 535 nm [10].

These recombinant Ub-R110 substrates are typically supplied carrier-free (without BSA) in specialized buffers (e.g., 50 mM MES pH 6.0 for Ub-R110; 50 mM HEPES pH 7.0, 50 mM NaCl for K63-Ub₄-R110) and require storage at -70°C to -80°C, protected from light, to maintain stability and prevent premature hydrolysis. Their application has been crucial in fundamental research (e.g., characterizing DUB specificity [10]), drug discovery (e.g., screening for DUB inhibitors [3]), and studying disease mechanisms involving the ubiquitin-proteasome system.

Table 3: Recombinant Ubiquitin-Rhodamine 110 Substrates for Deubiquitinase (DUB) Assays

Substrate TypeMolecular WeightConjugation SitePurityTypical Working ConcentrationPrimary DUB Application
Mono-Ubiquitin-R110 (Ub-R110)~8.9 kDaC-terminus of full-length Ub (G76)>99% (LCMS)0.1 - 1 µMDUBs active on mono-Ub or requiring minimal Ub motif
K63-linked Tetra-Ubiquitin-R110 (K63-Ub₄-R110)~35 kDaC-terminus of proximal Ub in K63-Ub₄ chain>95% (SDS-PAGE)0.1 - 1 µMDUBs specific for or stimulated by K63-linked poly-Ub chains

Properties

Product Name

Rhodamine 110

IUPAC Name

[6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]azanium;chloride

Molecular Formula

C20H15ClN2O3

Molecular Weight

366.8 g/mol

InChI

InChI=1S/C20H14N2O3.ClH/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,21H,22H2,(H,23,24);1H

InChI Key

JNGRENQDBKMCCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)C(=O)O.[Cl-]

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